Isopentenol

描述

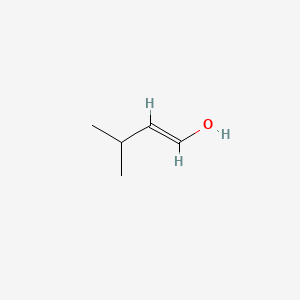

Isopentenol is an enol that is 3-methylbut-1-ene in which one of the terminal hydrogens is replaced by a hydroxy group. It derives from a hydride of an isopentane.

生物活性

Isopentenol, a five-carbon branched-chain alcohol, is a significant compound in various biological and industrial processes. It serves as a precursor for the biosynthesis of isoprenoids, which are vital for numerous physiological functions in plants and animals. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on cellular processes, and applications in biotechnology.

1. Metabolic Pathways Involving this compound

This compound is primarily produced through the mevalonate (MVA) pathway and the recently identified this compound utilization (IU) pathway. The IU pathway allows organisms to convert this compound directly into valuable metabolites, including geranate, an important isoprenoid compound.

1.1 Mevalonate Pathway vs. This compound Utilization Pathway

| Pathway Type | Key Features | Organisms Involved |

|---|---|---|

| Mevalonate | Traditional pathway for isoprenoid biosynthesis; involves multiple enzymatic steps. | Plants, fungi, some bacteria |

| This compound Utilization | Alternative pathway that utilizes this compound as a substrate; enhances metabolic efficiency. | Engineered E. coli, Saccharomyces cerevisiae |

The IU pathway has been shown to enhance the production of terpenoids in engineered strains of E. coli and S. cerevisiae, demonstrating its potential in synthetic biology applications .

2. Biological Effects of this compound

This compound exhibits various biological activities that influence cellular metabolism and growth.

2.1 Inhibition of Cellular Respiration

Recent studies have indicated that this compound can inhibit the tricarboxylic acid (TCA) cycle and oxidative phosphorylation in yeast cells. This inhibition leads to:

- Down-regulation of genes related to energy metabolism.

- Increased expression of genes involved in substrate-level phosphorylation .

These findings suggest that while this compound may impair certain metabolic functions, it also prompts adaptive responses in cellular energy production pathways.

2.2 Case Study: Saccharomyces cerevisiae

In a specific case study involving S. cerevisiae, researchers introduced the IU pathway to assess its impact on growth and metabolite production:

- Strains engineered with the IU pathway showed improved growth rates when supplemented with prenol.

- The introduction of this pathway resulted in a 15-fold increase in squalene production compared to wild-type strains .

3. Applications in Biotechnology

This compound's role as a precursor for various bioactive compounds has led to its application in metabolic engineering and synthetic biology.

3.1 Production of Isoprenoids

The use of this compound in engineered microbial systems has enabled the efficient production of isoprenoids, which are essential for pharmaceuticals, fragrances, and biofuels:

- A study demonstrated that engineered E. coli could convert isopentenols into geranate with high efficiency, producing up to 764 mg/L within 24 hours .

- The metabolic engineering strategies employed included optimizing enzyme expression and adjusting fermentation conditions.

4. Conclusion

This compound plays a crucial role in various biological processes and biotechnological applications. Its ability to serve as a substrate in metabolic pathways not only enhances the production of valuable compounds but also influences cellular metabolism significantly. Ongoing research into its biological activity continues to reveal its potential for improving industrial bioprocesses and developing sustainable production methods for bioactive compounds.

科学研究应用

Biofuel Production

Isopentenol is recognized as a potential alternative to traditional gasoline due to its favorable combustion properties. It has higher energy density, better octane ratings, and lower water miscibility compared to conventional biofuels like ethanol. These characteristics make this compound an attractive candidate for use in internal combustion engines as a fuel additive or substitute.

Case Study: JBEI Pathways

Researchers at the Joint BioEnergy Institute have developed novel biosynthesis pathways for producing this compound from mevalonate. These pathways are designed to reduce energy demands and costs associated with production, making this compound a viable option for large-scale biofuel production under both aerobic and anaerobic conditions .

Metabolic Engineering

This compound serves as a key intermediate in the biosynthesis of terpenoids and isoprenoids, which are valuable for various applications including pharmaceuticals, fragrances, and agricultural chemicals. The this compound utilization pathway (IUP) has been engineered in microorganisms like Escherichia coli to enhance the conversion of isopentenols into useful compounds such as geranate .

Data Table: Metabolic Engineering Applications

| Microorganism | Pathway Used | Product Generated | Yield (g/L) |

|---|---|---|---|

| Escherichia coli | IUP | Geranate | 0.75 |

| Saccharomyces cerevisiae | IU Pathway | Squalene | 15-fold increase over baseline |

| E. coli | MEP Pathway | Isoprene | Not specified |

Industrial Applications

The chemical industry utilizes this compound as a precursor for synthesizing various products including rubbers, adhesives, and pharmaceuticals. Approximately 95% of isoprene produced (from which this compound can be derived) is used in rubber synthesis .

Case Study: Synthetic Chemistry

The biotechnological production of isoprene and isopentenols via engineered microbial strains has been highlighted as a sustainable alternative to petroleum-based processes. This transition not only addresses environmental concerns but also enhances product yields .

Agricultural Applications

Isopentenols are being explored for their potential in agricultural applications as they can serve as precursors for agrochemicals. The optimization of the IUP allows for the efficient production of agri-food isoprenoids from cost-effective feedstocks .

Environmental Impact

The shift towards biosynthetic routes for producing this compound contributes to reducing reliance on fossil fuels and minimizes environmental degradation associated with traditional chemical synthesis methods. As such, it aligns with global sustainability goals.

属性

IUPAC Name |

(E)-3-methylbut-1-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2)3-4-6/h3-6H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDTXNVYSHVCGW-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27214-40-0 | |

| Record name | Isopentenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。